molecular formula C12H14F3NO2 B13967358 Ethyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate

Ethyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13967358
M. Wt: 261.24 g/mol
InChI Key: HKQHDWURXHWOPU-UHFFFAOYSA-N
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Description

Ethyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a trifluoromethyl-substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Ethyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((trifluoromethyl)amino)methyl)benzoate
  • Ethyl 2-methyl-4-(trifluoromethyl)benzoate
  • Methyl 2-(trifluoromethyl)benzoate

Uniqueness

Ethyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

ethyl 2-[[methyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C12H14F3NO2/c1-3-18-11(17)10-7-5-4-6-9(10)8-16(2)12(13,14)15/h4-7H,3,8H2,1-2H3

InChI Key

HKQHDWURXHWOPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CN(C)C(F)(F)F

Origin of Product

United States

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